SPDP-PEG6-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

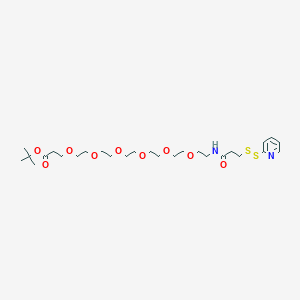

SPDP-PEG6-t-butyl ester is a useful research compound. Its molecular formula is C27H46N2O9S2 and its molecular weight is 606.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

SPDP-PEG6-t-butyl ester is extensively used in bioconjugation processes, allowing researchers to link proteins, peptides, and other biomolecules through disulfide bonds. This application is particularly valuable in:

- Antibody-drug conjugates (ADCs) : Enhancing the targeting and efficacy of therapeutic antibodies.

- Protein labeling : Facilitating the study of protein interactions and dynamics.

Drug Delivery

The compound significantly improves the solubility and stability of poorly soluble drugs, making it an essential tool in pharmaceutical formulations. Its applications include:

- Formulation of prodrugs : Enhancing bioavailability by modifying drug properties to improve absorption.

- Targeted delivery systems : Utilizing the PEG moiety to create nanoparticles or liposomes that improve drug distribution in vivo.

Diagnostics

In diagnostic applications, this compound is employed to create stable conjugates that can be used in assays and imaging techniques. Key uses include:

- Biosensors : Improving sensitivity and specificity by modifying surfaces with PEGylated probes.

- Immunoassays : Enhancing signal detection through stable conjugation of detection antibodies.

Antibody-Drug Conjugates

A study demonstrated the successful use of this compound in the synthesis of ADCs that exhibited improved pharmacokinetic profiles compared to traditional conjugation methods. The PEG spacer reduced immunogenicity while maintaining therapeutic efficacy.

Prodrug Formulation

Research involving this compound highlighted its ability to enhance the solubility of a poorly soluble anticancer drug, leading to increased plasma concentration and improved therapeutic outcomes in preclinical models.

Comparative Data Table

Analyse Chemischer Reaktionen

Deprotection of the t-Butyl Ester

The t-butyl ester group undergoes acid-catalyzed cleavage to expose a free carboxylic acid. Common deprotection methods include:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hours, room temperature | Quantitative conversion to carboxylic acid | |

| Aqueous H₃PO₄ | 12 hours, 50°C | Selective cleavage without side reactions |

After deprotection, the exposed carboxylic acid can be activated for conjugation (e.g., as NHS ester using EDC/NHS) or directly coupled to amines .

Thiol-Disulfide Exchange via the SPDP Group

The SPDP moiety reacts with free thiols (-SH) through a disulfide bond formation. Key characteristics include:

Example Reaction :

SPDP PEG6 t butyl ester+Protein SH→Protein S S PEG6 COOH+Pyridine 2 thione

Carboxylic Acid Activation and Conjugation

The deprotected carboxylic acid undergoes activation for bioconjugation:

| Activation Method | Reagents | Product | Application |

|---|---|---|---|

| NHS ester formation | EDC, NHS | Amine-reactive NHS ester | Protein labeling |

| TFP ester formation | DIC, TFP | Hydrolysis-resistant TFP ester | Stable amide bonds |

Key Data :

-

Coupling efficiency exceeds 90% when reacting with primary amines (e.g., lysine residues) .

-

PEG6 spacer reduces steric hindrance, improving reaction kinetics .

Stability and Reactivity Considerations

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O9S2/c1-27(2,3)38-26(31)7-11-32-13-15-34-17-19-36-21-22-37-20-18-35-16-14-33-12-10-28-24(30)8-23-39-40-25-6-4-5-9-29-25/h4-6,9H,7-8,10-23H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGPGKXODUIZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.